Butadiene monoxide serves as a valuable building block for the synthesis of complex organic molecules. Its reactive nature allows it to participate in various chemical reactions, including cycloadditions: and Diels-Alder reactions: .
Researchers utilize butadiene monoxide to synthesize various natural products, such as the alkaloids (-)-bulgecinine and (+)-broussonetine G [].
Toxicology Research:
Butadiene monoxide is a primary metabolite of butadiene, a widely used industrial chemical. Inhalation exposure to butadiene is a potential health concern, and butadiene monoxide is considered a key player in its toxicity [].
Studying butadiene monoxide's interactions with biological molecules helps researchers understand the mechanisms of butadiene-induced toxicity and develop strategies for mitigating its harmful effects [, ].
Environmental Science:
Butadiene monoxide is present in trace amounts in the atmosphere, formed through the degradation of butadiene in the presence of sunlight.
Researchers study the atmospheric fate and behavior of butadiene monoxide to understand its contribution to air quality and potential environmental impacts [].
Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral]; H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
1,2-EPOXYBUTENE-3 PREPARED FROM RAT LIVER MICROSOMES WAS ANALYZED BY ELECTRON-CAPTURE GAS-LIQUID CHROMATOGRAPHY AFTER ITS DERIVATIZATION WITH PENTAFLUOROPHENLYHYDRAZINE.
Interactions
CHLORINATED ETHYLENES ARE METABOLIZED TO REACTIVE EPOXIDIC INTERMEDIATES. EPOXIDES ARE DETOXIFIED IN VIVO BY REACTION WITH GLUTATHIONE (GSH) OR BY ENZYMATIC HYDRATION WHICH CAN BE INHIBITED BY COMPETITIVE EPOXIDIC SUBSTRATES. CONTRIBUTION OF THESE 2 PATHWAYS TO DETOXIFICATION OF METABOLITES OF 1,1-DICHLOROETHYLENE (1,1-DCE) WAS STUDIED IN VIVO IN FASTED MALE RATS. PRETREATMENT WITH BUTADIENE MONOXIDE CAUSED VIRTUALLY TOTAL DEPLETION OF HEPATIC-GSH FOR OVER 2 HR, THEREFORE, DECREASING THE 2 HR LC50 OF 1,1-DCE. AS MEASURED BY GAS UPTAKE PROCEDURES, IT INHIBITED THE RATE OF 1,1-DCE METABOLISM.
Dates
Modify: 2023-08-15
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